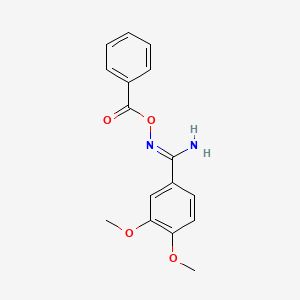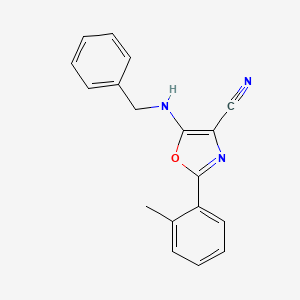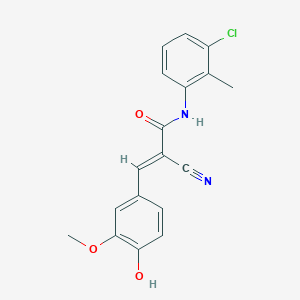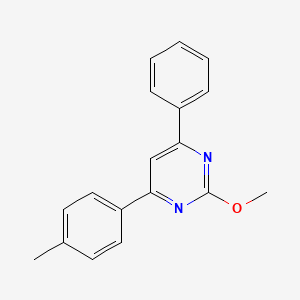
2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. It is a benzimidazole derivative that has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has various biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole in lab experiments include its anti-cancer properties, its ability to induce apoptosis in cancer cells, and its potential to inhibit angiogenesis. However, its limitations include its unknown mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole. These include:
1. Further studies on its mechanism of action to fully understand how it works.
2. Development of more efficient synthesis methods to make it more readily available for research.
3. Studies on its potential applications in other areas of medicine, such as infectious diseases.
4. Development of derivatives with improved anti-cancer properties and reduced toxicity.
5. Investigation of its potential use in combination with other anti-cancer drugs to enhance their efficacy.
In conclusion, 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole is a promising compound that has shown potential applications in cancer research. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its potential use in other areas of medicine should also be explored.
Métodos De Síntesis
The synthesis of 2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole involves several steps. The starting material is 4-methoxybenzaldehyde, which is reacted with malononitrile to form a cyanoacetate intermediate. This intermediate is then reacted with 2-methyl-2-propen-1-ol to form the desired benzimidazole derivative.
Aplicaciones Científicas De Investigación
2-(4-methoxybenzyl)-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole has been studied for its potential applications in various areas of medicine. One of the most promising areas is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(2)13-21-18-7-5-4-6-17(18)20-19(21)12-15-8-10-16(22-3)11-9-15/h4-11H,1,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNIYFOQVQVBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B5779165.png)

![1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5779183.png)

![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)


![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)




